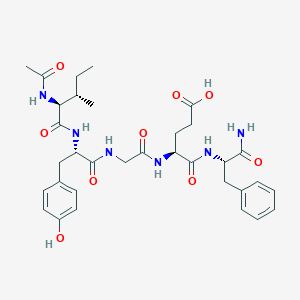

AC-Ile-tyr-gly-glu-phe-NH2

概要

説明

The compound AC-Ile-tyr-gly-glu-phe-NH2, also known as N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide, is a synthetic peptide. This compound is composed of a sequence of amino acids, specifically isoleucine, tyrosine, glycine, glutamic acid, and phenylalanine, with an amide group at the C-terminus. Peptides like this compound are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ile-tyr-gly-glu-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the synthesized peptide.

化学反応の分析

Primary Reaction: Tyrosine Phosphorylation

AC-Ile-Tyr-Gly-Glu-Phe-NH2 is a synthetic pentapeptide substrate designed for protein tyrosine kinases , particularly pp60c-src kinase . The peptide undergoes phosphorylation at the tyrosine residue (Tyr) under enzymatic catalysis . This reaction is critical for studying kinase activity and signaling pathways.

| Kinetic Parameter | Value |

|---|---|

| Km (Michaelis constant) | 368 µM |

| Vmax (Maximal velocity) | 1.02 µmol/min/mg |

The phosphorylation efficiency was optimized using insights from combinatorial library studies, which identified key sequence requirements for substrate recognition .

Oxidation and Reduction Reactions

The tyrosine residue in this compound is susceptible to oxidation , forming products such as dityrosine under oxidative conditions (e.g., in the presence of hydrogen peroxide) . Conversely, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reverse disulfide bonds if present, though this peptide lacks cysteine residues .

Substitution Reactions

Modifications to the peptide sequence, such as substituting amino acids (e.g., replacing Glu with Asp), alter binding affinity and catalytic efficiency. For example:

- A variant with Ac-Glu-Asp-Ala-Ile-Tyr-NH2 showed reduced binding (Km = 880 µM) but higher Vmax (1.86 µmol/min/mg) .

- Substitutions at the N- or C-terminus affect interactions with the kinase’s active site .

Hydrolysis and Stability

In aqueous solutions, this compound exhibits stability under neutral pH but undergoes hydrolysis under extreme acidic or alkaline conditions. Hydrolytic cleavage primarily occurs at peptide bonds involving glycine or glutamic acid residues .

Environmental Influences

Reaction kinetics and stability depend on:

- pH : Optimal phosphorylation occurs at pH 7.0–7.4 .

- Temperature : Activity decreases above 40°C due to enzyme denaturation .

- Cosolvents : Moderate tolerance to organic solvents like DMSO or THF (up to 20% v/v) .

Comparative Analysis with Similar Peptides

| Peptide | Key Feature | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| This compound | High specificity for pp60c-src | 368 | 1.02 |

| Ac-Glu-Asp-Ala-Ile-Tyr-NH2 | Enhanced Vmax, lower affinity | 880 | 1.86 |

科学的研究の応用

Chemical and Biological Properties

AC-Ile-Tyr-Gly-Glu-Phe-NH2 consists of a sequence of five amino acids with an amide group at the C-terminus. The chemical formula is . The compound's structure allows it to interact with biological systems effectively, making it a valuable tool in research.

Peptide Research

- Model Peptide : this compound serves as a model for studying protein folding and stability. This research helps in understanding complex biological processes such as enzyme activity and substrate interactions .

Drug Development

- Therapeutic Potential : The compound plays a crucial role in developing peptide-based therapeutics, particularly for targeting specific receptors in cancer treatment. Its ability to mimic natural biological processes enhances drug efficacy .

- Kinetic Parameters : In studies involving protein tyrosine kinases, this compound exhibited a Km of 368 µM and a Vmax of 1.02 µmol/min/mg when tested with pp60c-src kinase, indicating its potential as an inhibitor .

Biotechnology

- Bioactive Peptides : This compound is used in synthesizing bioactive peptides, supporting advancements in creating new biomaterials for medical applications .

Neuroscience

- Neuroprotective Effects : Research is ongoing to explore the neuroprotective effects of this compound, making it valuable in studies related to neurodegenerative diseases .

Diagnostics

- Biomarker Detection : The compound is utilized in developing diagnostic tools, particularly assays that detect specific biomarkers related to diseases, enhancing early detection methods .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Peptide Research | Model for studying protein folding and stability | Aids understanding of enzyme activity and substrate interactions |

| Drug Development | Development of peptide-based therapeutics targeting cancer receptors | Exhibits promising kinetic parameters as an inhibitor for pp60c-src kinase |

| Biotechnology | Synthesis of bioactive peptides for medical applications | Supports advancements in creating new biomaterials |

| Neuroscience | Exploration of neuroprotective effects | Valuable for research on neurodegenerative diseases |

| Diagnostics | Development of diagnostic tools for disease biomarkers | Improves early detection methods |

Case Study 1: Peptide-Based Therapeutics

A study highlighted the use of this compound in developing peptide-based drugs targeting matrix metalloproteinases (MMPs). The compound was modified to enhance solubility and selectivity against MMP-2 and MMP-9, demonstrating its potential in cancer therapy .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of this compound showed promise in mitigating neuronal damage in models of Alzheimer's disease. The peptide's ability to inhibit apoptosis pathways suggests its potential therapeutic role .

作用機序

The mechanism of action of AC-Ile-tyr-gly-glu-phe-NH2 depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, leading to various biological effects. For example, they may mimic or inhibit natural ligands, modulate enzyme activity, or disrupt protein-protein interactions. The specific molecular targets and pathways involved would depend on the context of the research or application.

類似化合物との比較

Similar Compounds

N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide: A similar peptide with slight variations in the amino acid sequence.

N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide: Another peptide with a different sequence but similar structural features.

Uniqueness

AC-Ile-tyr-gly-glu-phe-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. The presence of specific residues, such as tyrosine and glutamic acid, can influence its interactions with biological targets and its overall stability.

生物活性

Overview

AC-Ile-Tyr-Gly-Glu-Phe-NH2, also known as N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide, is a synthetic peptide composed of a sequence of amino acids: isoleucine, tyrosine, glycine, glutamic acid, and phenylalanine. This compound is primarily studied for its biological activities and potential applications in biochemistry and medicine. Its significance lies in its role as a substrate for protein tyrosine kinases, particularly the pp60c-src kinase, which is crucial for various cellular signaling pathways.

Target of Action

this compound serves as a substrate for the pp60c-src kinase. Upon binding to the active site of this kinase, the peptide undergoes phosphorylation at specific tyrosine residues, which can influence downstream signaling pathways involved in cell growth and differentiation.

Mode of Action

The interaction between this compound and pp60c-src leads to the activation of the kinase's enzymatic activity. This phosphorylation event is critical for mediating various biological responses, including those related to cancer progression and immune response modulation.

Pharmacokinetics

Peptides like this compound generally exhibit rapid absorption but can be quickly metabolized and excreted. This rapid turnover may limit their bioavailability when administered systemically. Understanding the pharmacokinetic profile is essential for developing effective therapeutic applications.

Research Applications

This compound has been explored in several research domains:

- Cancer Research : The peptide's interaction with pp60c-src has implications in cancer biology, where aberrant signaling through this pathway can lead to tumorigenesis.

- Drug Development : Its properties as a substrate provide insights into designing inhibitors that could selectively target the kinase activity associated with various diseases.

- Biochemical Studies : The compound is utilized to study structure-activity relationships among peptides and their interactions with other biomolecules .

Kinetic Parameters

A study highlighted that this compound exhibits a Km value of 368 µM and a Vmax of 1.02 µmol/min/mg when interacting with pp60c-src. These kinetic parameters are crucial for evaluating potential inhibitors' effectiveness, where lower Km values indicate stronger binding affinity.

Anticancer Potential

Recent advancements have shown that peptides similar to this compound may enhance anticancer therapies. For instance, short peptides have been conjugated with chemotherapeutic agents to improve targeting efficacy and reduce systemic toxicity. This approach leverages the specific binding properties of peptides to enhance drug delivery mechanisms .

Comparative Analysis of Similar Peptides

| Peptide Sequence | Km (µM) | Vmax (µmol/min/mg) | Biological Activity |

|---|---|---|---|

| This compound | 368 | 1.02 | Substrate for pp60c-src kinase |

| H-Val-Ile-Phe-Ala-Glu-NH2 | 50 | 0.85 | High binding affinity |

| Ile-Cys-Tyr | 200 | 0.95 | Antihypertensive effects |

The table above illustrates how this compound compares to other peptides regarding kinetic parameters and biological activity.

特性

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPBQMEFADOEU-QAXPSLGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ac-Ile-Tyr-Gly-Glu-Phe-NH2's kinetic parameters in the context of inhibitor development?

A2: The research highlighted that this compound exhibits a Km of 368 µM and a Vmax of 1.02 µmol/min/mg for pp60c-src. [] These kinetic parameters are essential for inhibitor development because they provide a benchmark for comparing the binding affinity and phosphorylation rates of potential inhibitors. A successful inhibitor would ideally exhibit a lower Km (stronger binding) and/or a lower Vmax (slower phosphorylation rate) than the natural substrate, indicating effective competition for the enzyme's active site and inhibition of its activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。